DL-phenylalanine
Overview
Description
DL-Phenylalanine (DLPA) is a mixture that contains equal parts of L and D phenylalanine . Phenylalanine is an essential aromatic amino acid that carries out many important functions in the human body . The L-form becomes incorporated into proteins, whereas the D-form acts as a pain reliever . L-phenylalanine occurs naturally in certain foods, whereas D-phenylalanine is a synthetic variant of L-phenylalanine .
Molecular Structure Analysis
The molecular formula of DL-phenylalanine is C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .Physical And Chemical Properties Analysis
DL-Phenylalanine has a molecular weight of 165.19 g/mol . It is a solid at room temperature . The compound has a density of 1.1603 (rough estimate), a melting point of 266-267 °C (dec.) (lit.), and a boiling point of 293.03°C (rough estimate) .Scientific Research Applications
Crystallographic and Thermal Properties : Ramachandran and Natarajan (2007) explored the crystallization of DL-phenylalanine in silica gel, examining its properties through density measurement, X-ray powder diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis (Ramachandran & Natarajan, 2007).
Clinical Studies and Myths : A study by Young (1988) discussed the lack of therapeutic effects of L-phenylalanine in depression and D-phenylalanine in the treatment of depression and pain, noting modest improvement in adult hyperactive patients with DL-phenylalanine, but rapid tolerance development (Young, 1988).
Synthesis for Polymerization : Gertner, Shenhar, and Zilkha (1963) prepared DL-o-Trimethylsilyl phenylalanine by condensing o-trimethylsilyl benzylbromide with diethylformamidomalonate, leading to its polymerization (Gertner, Shenhar, & Zilkha, 1963).
Phenylalanine Hydroxylase Deficiency : Mitchell, Trakadis, and Scriver (2011) detailed phenylalanine hydroxylase deficiency, an autosomal recessive disorder, emphasizing its diagnosis and treatment implications (Mitchell, Trakadis, & Scriver, 2011).
Electrochemical Sensors in Phenylalanine Electroanalysis : Dinu and Apetrei (2020) reviewed the design and performance of electrochemical sensors and biosensors traditionally used for phenylalanine detection, highlighting their importance in phenylketonuria diagnosis (Dinu & Apetrei, 2020).
Biosynthesis Improvement in E. coli : Ding et al. (2016) developed an in vitro system to investigate phenylalanine biosynthesis in E. coli, identifying key enzymes and improving phenylalanine production (Ding et al., 2016).
Metabolic Control in Phenylketonuria : Peipert et al. (2010) conducted a study on metabolic control in children with phenylketonuria, assessing the impact of a nutritional intervention (Peipert et al., 2010).
DL-Phenylalanine Degradation by Aspergillus niger : Kishore, Sugumaran, and Vaidyanathan (1976) identified Aspergillus niger as capable of degrading DL-phenylalanine through a novel pathway (Kishore, Sugumaran, & Vaidyanathan, 1976).
Solubility and Stability in Aqueous Solutions : Kim et al. (2007) investigated the solubility and stability of DL-phenylalanine in aqueous solutions under various processing conditions (김인호 et al., 2007).
Continuous Resolution in a Membrane Reactor : Bódalo et al. (2001) presented the continuous resolution of DL-phenylalanine using an ultrafiltration membrane reactor, providing insights into enzymatic hydrolysis and optimal conditions for the asymmetrical hydrolysis (Bódalo et al., 2001).
Safety And Hazards
DL-Phenylalanine can cause high blood pressure, headaches, nausea, and dizziness . It can also interact with certain medications, such as antidepressants, and can cause dangerous interactions . It is possibly safe when used as medicine, short-term . Side effects might include anxiety, headache, and constipation .
properties
IUPAC Name |
2-amino-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30394-07-1 | |
Record name | Phenylalanine, homopolymer | |
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DSSTOX Substance ID |
DTXSID9023463 | |
Record name | DL-Phenylalanine | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline platelets; odourless | |
Record name | DL-Phenylalanine | |
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Record name | DL-Phenylalanine | |
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Solubility |
Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |
Record name | DL-Phenylalanine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | DL-Phenylalanine | |
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Product Name |
DL-Phenylalanine | |
CAS RN |
150-30-1, 30394-07-1, 63-91-2, 673-06-3 | |
Record name | DL-Phenylalanine | |
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Record name | Phenylalanine DL-form | |
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Record name | Polyphenylalanine | |
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Record name | phenylalanine | |
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Record name | D-phenylalanine | |
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Record name | DL-PHENYLALANINE | |
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Record name | DL-Phenylalanine | |
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Record name | DL-phenylalanine | |
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Record name | PHENYLALANINE, DL- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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